

Spectroscopic Profile of 3,5-Dichloroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

Cat. No.: B151372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-dichloroisonicotinaldehyde** (CAS No: 136590-83-5), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: 3,5-dichloropyridine-4-carbaldehyde
- Synonyms: 3,5-Dichloro-4-pyridinecarboxaldehyde, 3,5-Dichloro-4-formylpyridine
- CAS Number: 136590-83-5
- Molecular Formula: $C_6H_3Cl_2NO$
- Molecular Weight: 176.00 g/mol
- Appearance: White to light yellow solid
- Melting Point: 75-79 °C

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **3,5-dichloroisonicotinaldehyde** based on its chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.7	Singlet	2H	Pyridine protons (H-2, H-6)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbon (C=O)
~152	Pyridine carbons (C-2, C-6)
~140	Pyridine carbon (C-4)
~135	Pyridine carbons (C-3, C-5)

Note: The assignments are based on computational predictions and analysis of analogous structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H stretching (aromatic)
~2850, ~2750	Weak	C-H stretching (aldehyde)
~1710	Strong	C=O stretching (aldehyde)
~1550, ~1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1200	Medium	C-H in-plane bending
~850	Strong	C-H out-of-plane bending
~800	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
175/177/179	High	[M] ⁺ , Molecular ion (presence of two chlorine isotopes)
174/176/178	Medium	[M-H] ⁺
146/148/150	Medium	[M-CHO] ⁺
111/113	Medium	[M-CHO-Cl] ⁺

Note: The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key diagnostic feature.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like **3,5-dichloroisonicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **3,5-dichloroisonicotinaldehyde** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The spectrometer is tuned and shimmed for the specific sample. A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ^{13}C NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of **3,5-dichloroisonicotinaldehyde** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

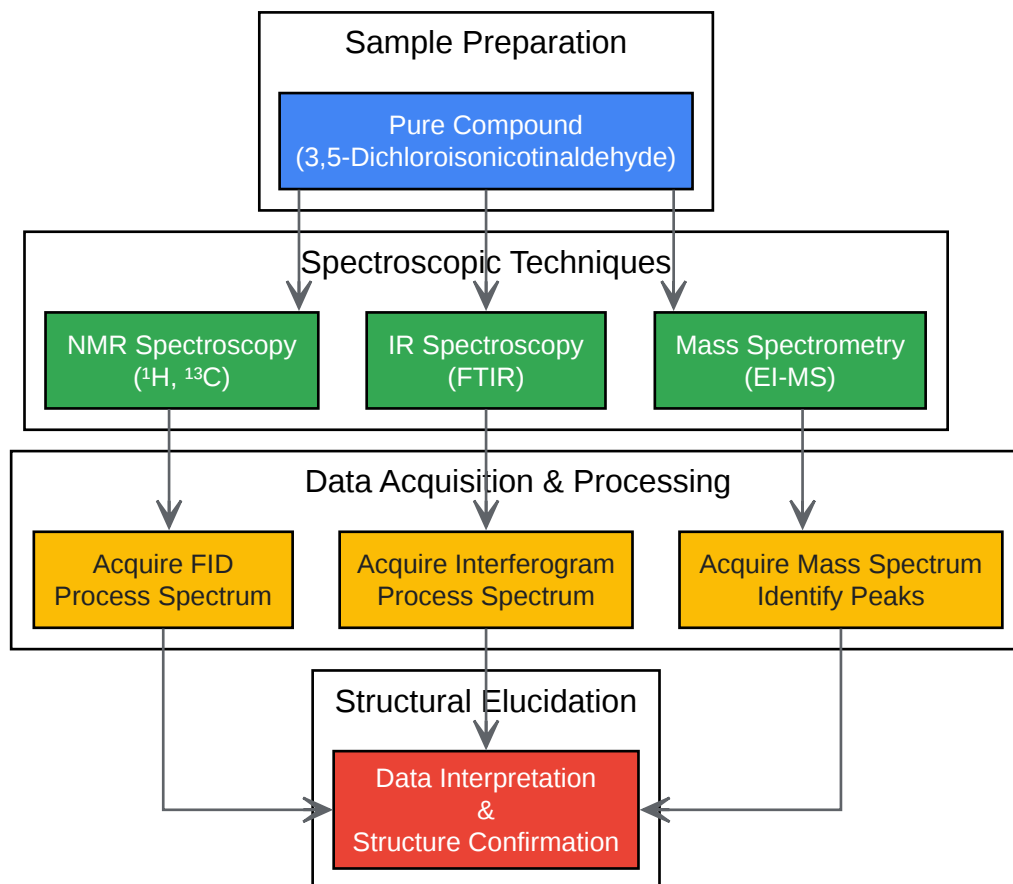
Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after being dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized by heating in the ion source.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or magnetic sector) is used.
- **Ionization:** For a volatile compound like this, Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate the molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Data Acquisition and Processing:** The detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z . The data system identifies the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dichloroisonicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151372#spectroscopic-data-for-3-5-dichloroisonicotinaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b151372#spectroscopic-data-for-3-5-dichloroisonicotinaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com